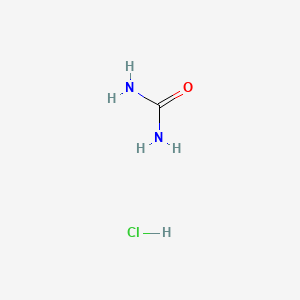

Urea hydrochloride

货号 B1581123

:

506-89-8

分子量: 96.52 g/mol

InChI 键: VYWQTJWGWLKBQA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09133109B2

Procedure details

The invention provides a method for manufacturing a bromourea derivative, comprising reacting a salt or adduct of a urea derivative of the general structure A-U, where A stands for an acid and U stands for the urea derivative, with an oxidizer, while combining or mixing aqueous solutions of said urea derivative, of said acid, and of said oxidizer, wherein said urea derivative is in a molar excess over said acid, and the molar ratio of said acid to said oxidizer is at least 1.0. Said urea derivative is in at least four fold molar excess over said acid and at least ten fold excess over said oxidizer, wherein said molar ratio of said acid to said oxidizer is at least 1.0. In a preferred embodiment of the invention, said urea derivative is in at least fifteen fold molar excess over said acid, wherein said molar ratio of said acid to said oxidizer is at least 2.0. In a preferred embodiment of the invention, provided is a method for manufacturing a bromourea derivative comprising reacting a salt or adduct of the general structure A-U, where A stands for HCl or HBr, and wherein U stands for urea. In one aspect of the invention, said A stands for HCl, and the method comprises i) reacting said salt or adduct with NaOCl, thereby forming chlorourea, and ii) adding to said chlorourea a solution comprising NaBr, thereby obtaining a composition comprising bromourea. In another aspect of the invention, said A stands for HBr or a mixture of HBr with HCl, comprising reacting said salt or adduct with NaOCl, resulting in the formation of bromourea and in obtaining a composition comprising bromourea. Said oxidizer is preferably selected from NaOCl, LiOCl, Ca(OCl)2, ClO2, ozone, urea hydroperoxide, hydrogen peroxide, hydrogen peroxide precursors, percarbonates, perborates, peracetates or peroxycarboxylic acids, persulfates, and electrolytically prepared species. The method of the invention comprises, in a preferred embodiment, contacting or mixing of at least two liquid streams, one of which comprises an aqueous solution of said oxidizer. In one aspect of the invention, provided is a method for manufacturing a brominated urea derivative, comprising mixing at least two liquid streams, a first stream comprising an aqueous solution of an adduct or salt of a urea derivative of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for a urea derivative, a second stream comprising an oxidizer. In one embodiment of the invention, the method comprises mixing two streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another embodiment of the invention, the method comprises mixing three streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In another aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing three liquid streams, a first stream comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for an acid other than HBr, and U stands for urea, a second stream comprising an oxidizer, and a third stream comprising bromide ion. In a still other aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing at least two liquid streams, one of the streams comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for urea. In a preferred embodiment of the invention, the method comprises mixing two streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another preferred embodiment of the invention, the method comprises mixing three streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In a preferred embodiment, the method comprises contacting at least two liquid streams, a first stream comprising an aqueous solution of urea hydrobromide in an excess of urea, and a second stream comprising hypochlorite. In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which comprises urea hydrochloride, another one comprises hypochlorite, and the third one comprises bromide anion. In a preferred embodiment, the invention is directed to a method for manufacturing bromourea, comprising mixing two aqueous streams, one comprising a salt or adduct of urea of the general structure A-U and the other comprising NaOCl, where A stands for an acid being either HBr or a mixture of HBr with HCl, and U stands for urea, wherein said urea is in a molar excess over said acid, and said acid is in a molar excess over said NaOCl. In another aspect of the invention, provided is a method for manufacturing a bromourea derivative, comprising i) electrolytically treating a salt or adduct of urea of the general structure A-U, where A stands for HCl or HBr, and U stands for urea, thereby providing a mixture comprising chlorourea or bromourea; and if A does not comprise a bromide source ii) reacting said mixture with a bromide source thereby converting said chlorourea to bromourea. When relating to a salt or adduct of urea or urea derivative of the general structure A-U, intended is an equimolar mixture of urea or its derivative with an acid having formula A; in the preferred embodiments of the invention, said salt or adduct is present in the aqueous solution in the presence of an excess of free urea. The term bromourea derivative aims at the same chemical entity as the term brominated urea derivative. The invention relates to a bromourea derivative composition comprising an aqueous solution in which a part of said urea derivative is brominated and a part is not, wherein the non brominated part of said urea derivative is in at least five fold, and preferably in at least ten fold molar excess over the brominated part of said urea derivative. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of said urea derivative of the general structure A-U, where A stands for an acid and U stands for said urea derivative, with an oxidizer in a mixture containing said urea derivative, said acid, and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of urea derivative of the general structure A-U, where A stands for acid selected from HCl or HBr, and U stands for urea derivative, particularly urea, with an oxidizer comprising NaClO in a mixture containing urea derivative, particularly urea, and further containing said acid and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. The invention aims at providing a biocidal composition comprising a urea derivative that is partially brominated, comprising an aqueous mixture containing said urea derivative in non-brominated form, said urea derivative in brominated form, and further chloride, wherein said non-brominated form is in at least three fold molar excess, preferably in at least ten fold molar excess over said brominated form, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. In a preferred embodiment of the invention, said brominated urea derivative composition comprises an aqueous mixture of urea, bromourea, and chloride, wherein said urea is in at least three fold molar excess, preferably in at least ten fold molar excess over said bromourea, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. The invention provides a method of cleaning industrial and agricultural equipment, comprising contacting the surfaces or volumes to be cleaned with an aqueous composition containing a partially brominated urea derivative, wherein the non brominated part of said urea derivative is in at least four fold molar excess over the brominated part of said urea derivative. The invention is directed to the use of said aqueous composition for cleaning an industrial and agricultural equipment, particularly irrigation pipes.

[Compound]

Name

peracetates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

peroxycarboxylic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

persulfates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

brominated urea

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

bromide ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

Name

urea hydrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 37

[Compound]

Name

Ca(OCl)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 43

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 52

Name

urea hydroperoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 53

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][NH:2][C:3]([NH2:5])=[O:4].[O-]Cl.[Na+].O([Cl:11])[Li].O=[O+][O-].[O-]O.NC(N)=O.OO.NC(N)=O.Br.Cl.Br.NC(N)=O.Cl[O-].Cl.NC(N)=O>>[Cl:11][NH:2][C:3]([NH2:5])=[O:4].[Br:1][NH:2][C:3]([NH2:5])=[O:4] |f:1.2,5.6,11.12,14.15|

|

Inputs

Step One

[Compound]

|

Name

|

peracetates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

peroxycarboxylic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

persulfates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

brominated urea

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Fourteen

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 19

[Compound]

|

Name

|

bromide ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 30

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

|

Name

|

urea hydrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br.NC(=O)N

|

Step 32

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 33

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O([Li])Cl

|

Step 34

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step 35

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NC(=O)N

|

Step 36

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step 37

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 38

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 39

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 40

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 41

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 42

Step 43

[Compound]

|

Name

|

Ca(OCl)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 44

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 45

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 46

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 47

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 48

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 49

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 50

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 51

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 52

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step 53

|

Name

|

urea hydroperoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.NC(=O)N

|

Step 54

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step 55

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in obtaining a composition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing of at least two liquid streams, one of which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In one aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing at least two liquid streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In one embodiment of the invention, the method comprises mixing two streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In another embodiment of the invention, the method comprises mixing three streams

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In another aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing three liquid streams

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a still other aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing at least two liquid streams, one of the streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a preferred embodiment of the invention, the method comprises mixing two streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In another preferred embodiment of the invention, the method comprises mixing three streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In another aspect of the invention, provided

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClNC(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrNC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09133109B2

Procedure details

The invention provides a method for manufacturing a bromourea derivative, comprising reacting a salt or adduct of a urea derivative of the general structure A-U, where A stands for an acid and U stands for the urea derivative, with an oxidizer, while combining or mixing aqueous solutions of said urea derivative, of said acid, and of said oxidizer, wherein said urea derivative is in a molar excess over said acid, and the molar ratio of said acid to said oxidizer is at least 1.0. Said urea derivative is in at least four fold molar excess over said acid and at least ten fold excess over said oxidizer, wherein said molar ratio of said acid to said oxidizer is at least 1.0. In a preferred embodiment of the invention, said urea derivative is in at least fifteen fold molar excess over said acid, wherein said molar ratio of said acid to said oxidizer is at least 2.0. In a preferred embodiment of the invention, provided is a method for manufacturing a bromourea derivative comprising reacting a salt or adduct of the general structure A-U, where A stands for HCl or HBr, and wherein U stands for urea. In one aspect of the invention, said A stands for HCl, and the method comprises i) reacting said salt or adduct with NaOCl, thereby forming chlorourea, and ii) adding to said chlorourea a solution comprising NaBr, thereby obtaining a composition comprising bromourea. In another aspect of the invention, said A stands for HBr or a mixture of HBr with HCl, comprising reacting said salt or adduct with NaOCl, resulting in the formation of bromourea and in obtaining a composition comprising bromourea. Said oxidizer is preferably selected from NaOCl, LiOCl, Ca(OCl)2, ClO2, ozone, urea hydroperoxide, hydrogen peroxide, hydrogen peroxide precursors, percarbonates, perborates, peracetates or peroxycarboxylic acids, persulfates, and electrolytically prepared species. The method of the invention comprises, in a preferred embodiment, contacting or mixing of at least two liquid streams, one of which comprises an aqueous solution of said oxidizer. In one aspect of the invention, provided is a method for manufacturing a brominated urea derivative, comprising mixing at least two liquid streams, a first stream comprising an aqueous solution of an adduct or salt of a urea derivative of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for a urea derivative, a second stream comprising an oxidizer. In one embodiment of the invention, the method comprises mixing two streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another embodiment of the invention, the method comprises mixing three streams, a first stream comprising a urea derivative of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In another aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing three liquid streams, a first stream comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for an acid other than HBr, and U stands for urea, a second stream comprising an oxidizer, and a third stream comprising bromide ion. In a still other aspect of the invention, provided is a method for manufacturing bromourea, comprising mixing at least two liquid streams, one of the streams comprising an aqueous solution of an adduct or salt of urea of the general structure A-U, where A stands for HBr, HCl, or a mixture thereof, and U stands for urea. In a preferred embodiment of the invention, the method comprises mixing two streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HBr, and a second stream comprising an oxidizer. In another preferred embodiment of the invention, the method comprises mixing three streams, a first stream comprising an adduct or salt of urea of the general structure A-U where A stands for HCl, a second stream comprising an oxidizer, and a third stream comprising bromide anion. In a preferred embodiment, the method comprises contacting at least two liquid streams, a first stream comprising an aqueous solution of urea hydrobromide in an excess of urea, and a second stream comprising hypochlorite. In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which comprises urea hydrochloride, another one comprises hypochlorite, and the third one comprises bromide anion. In a preferred embodiment, the invention is directed to a method for manufacturing bromourea, comprising mixing two aqueous streams, one comprising a salt or adduct of urea of the general structure A-U and the other comprising NaOCl, where A stands for an acid being either HBr or a mixture of HBr with HCl, and U stands for urea, wherein said urea is in a molar excess over said acid, and said acid is in a molar excess over said NaOCl. In another aspect of the invention, provided is a method for manufacturing a bromourea derivative, comprising i) electrolytically treating a salt or adduct of urea of the general structure A-U, where A stands for HCl or HBr, and U stands for urea, thereby providing a mixture comprising chlorourea or bromourea; and if A does not comprise a bromide source ii) reacting said mixture with a bromide source thereby converting said chlorourea to bromourea. When relating to a salt or adduct of urea or urea derivative of the general structure A-U, intended is an equimolar mixture of urea or its derivative with an acid having formula A; in the preferred embodiments of the invention, said salt or adduct is present in the aqueous solution in the presence of an excess of free urea. The term bromourea derivative aims at the same chemical entity as the term brominated urea derivative. The invention relates to a bromourea derivative composition comprising an aqueous solution in which a part of said urea derivative is brominated and a part is not, wherein the non brominated part of said urea derivative is in at least five fold, and preferably in at least ten fold molar excess over the brominated part of said urea derivative. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of said urea derivative of the general structure A-U, where A stands for an acid and U stands for said urea derivative, with an oxidizer in a mixture containing said urea derivative, said acid, and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. Said brominated urea derivative is preferably obtained in a process comprising reacting a salt or adduct of urea derivative of the general structure A-U, where A stands for acid selected from HCl or HBr, and U stands for urea derivative, particularly urea, with an oxidizer comprising NaClO in a mixture containing urea derivative, particularly urea, and further containing said acid and said oxidizer, wherein said urea derivative is in at least ten fold molar excess over said acid and in at least twenty fold molar excess over said oxidizer. The invention aims at providing a biocidal composition comprising a urea derivative that is partially brominated, comprising an aqueous mixture containing said urea derivative in non-brominated form, said urea derivative in brominated form, and further chloride, wherein said non-brominated form is in at least three fold molar excess, preferably in at least ten fold molar excess over said brominated form, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. In a preferred embodiment of the invention, said brominated urea derivative composition comprises an aqueous mixture of urea, bromourea, and chloride, wherein said urea is in at least three fold molar excess, preferably in at least ten fold molar excess over said bromourea, and in at least three fold molar excess, preferably in at least ten fold molar excess over said chloride. The invention provides a method of cleaning industrial and agricultural equipment, comprising contacting the surfaces or volumes to be cleaned with an aqueous composition containing a partially brominated urea derivative, wherein the non brominated part of said urea derivative is in at least four fold molar excess over the brominated part of said urea derivative. The invention is directed to the use of said aqueous composition for cleaning an industrial and agricultural equipment, particularly irrigation pipes.

[Compound]

Name

peracetates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

peroxycarboxylic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

persulfates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

brominated urea

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

bromide ion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 30

Name

urea hydrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 31

[Compound]

Name

bromide anion

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 37

[Compound]

Name

Ca(OCl)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 43

Name

ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 52

Name

urea hydroperoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 53

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Br:1][NH:2][C:3]([NH2:5])=[O:4].[O-]Cl.[Na+].O([Cl:11])[Li].O=[O+][O-].[O-]O.NC(N)=O.OO.NC(N)=O.Br.Cl.Br.NC(N)=O.Cl[O-].Cl.NC(N)=O>>[Cl:11][NH:2][C:3]([NH2:5])=[O:4].[Br:1][NH:2][C:3]([NH2:5])=[O:4] |f:1.2,5.6,11.12,14.15|

|

Inputs

Step One

[Compound]

|

Name

|

peracetates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

peroxycarboxylic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

persulfates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

brominated urea

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Fourteen

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 18

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 19

[Compound]

|

Name

|

bromide ion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 22

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 25

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 26

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 27

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 28

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 29

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 30

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 31

|

Name

|

urea hydrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br.NC(=O)N

|

Step 32

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 33

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O([Li])Cl

|

Step 34

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step 35

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NC(=O)N

|

Step 36

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-]

|

Step 37

[Compound]

|

Name

|

bromide anion

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 38

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 39

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 40

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 41

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 42

Step 43

[Compound]

|

Name

|

Ca(OCl)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 44

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 45

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 46

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step 47

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrNC(=O)N

|

Step 48

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 49

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step 50

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step 51

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step 52

|

Name

|

ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step 53

|

Name

|

urea hydroperoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.NC(=O)N

|

Step 54

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step 55

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in obtaining a composition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing of at least two liquid streams, one of which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In one aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing at least two liquid streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In one embodiment of the invention, the method comprises mixing two streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In another embodiment of the invention, the method comprises mixing three streams

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In another aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing three liquid streams

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a still other aspect of the invention, provided

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

comprising mixing at least two liquid streams, one of the streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In a preferred embodiment of the invention, the method comprises mixing two streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In another preferred embodiment of the invention, the method comprises mixing three streams

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In other preferred embodiment of the invention, the method comprises mixing three aqueous streams one of which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In another aspect of the invention, provided

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClNC(=O)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrNC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |